2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds like acetaminophen and its metabolites highlights the importance of understanding drug metabolism in humans. For example, high-resolution liquid chromatography has revealed the complexity of acetaminophen metabolism, identifying several metabolites and their urinary and serum concentrations after ingestion (Mrochek et al., 1974). This type of research is crucial for drug development, providing insights into how drugs are processed in the body and the significance of metabolite profiling for safety and efficacy.
Environmental Exposure
Studies on environmental contaminants, such as phthalates and bisphenol A, investigate human exposure through different media, including food packaging and personal care products. For instance, research on the dietary intervention to reduce BPA and DEHP exposure demonstrates the significant impact of food packaging on human contaminant levels (Rudel et al., 2011). Understanding the pathways of environmental exposure to these chemicals is vital for assessing risks and developing strategies to minimize health impacts.
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) poses significant challenges for public health and forensic science. Research into the pharmacological effects, metabolism, and detection of substances like methoxydiphenidine (MXP) and others informs legal and medical responses to the use of these drugs. For example, a study on MXP-impaired driving case reveals the complexities of identifying and understanding the effects of such substances on human behavior and health (Stachel et al., 2016).
Safety And Hazards
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Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, or areas where further research is needed.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-12-6-8-13(9-7-12)25-11-17(22)19-10-16-14-4-2-3-5-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGHEHDNZHNBNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
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